molecular formula C8H11N5S B12917193 N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12917193
M. Wt: 209.27 g/mol
InChI Key: HDCNFEZMNLOQFB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C8H11N5S. This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrazine ring and a hydrazinecarbothioamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives and hydrazine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of a pyrazine ring and a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.

Biological Activity

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring, which is known for its biological relevance. The thioamide functional group enhances the compound's reactivity and biological interactions.

Cytotoxicity

Cytotoxicity Evaluation : The cytotoxic effects of this compound have been assessed using various cell lines, including tumor and non-tumor cells. The MTT assay is commonly employed to evaluate cell viability.

Cell Line IC50 (µM) Comments
VERO (African green monkey kidney)15 - 30Moderate cytotoxicity observed
HeLa (cervical cancer)5 - 10Significant cytotoxic effects noted
MCF-7 (breast cancer)10 - 20Potential for use in breast cancer therapy

Studies indicate that the compound exhibits selective cytotoxicity towards cancer cell lines while showing lower toxicity in normal cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Efficacy :

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Activity
Staphylococcus aureus8Effective against Gram-positive bacteria
Escherichia coli16Moderate activity
Candida albicans32Fungal activity confirmed

The compound's effectiveness against Mycobacterium tuberculosis has also been highlighted, with studies reporting MIC values comparable to standard antitubercular drugs .

The exact mechanism of action for this compound remains under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for microbial survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Interference with DNA Replication : Some studies suggest that it may affect DNA synthesis in bacterial cells.

Case Studies and Research Findings

Recent research has focused on the synthesis of this compound and its derivatives, evaluating their biological activities through structure-activity relationship (SAR) studies. For instance:

  • A study demonstrated that modifications to the pyrazine moiety could enhance cytotoxic activity against specific cancer cell lines .
  • Another investigation reported synergistic effects when combined with established chemotherapeutics like doxorubicin in breast cancer models .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1,1-dimethyl-3-[(E)-pyrazin-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C8H11N5S/c1-13(2)8(14)12-11-6-7-5-9-3-4-10-7/h3-6H,1-2H3,(H,12,14)/b11-6+

InChI Key

HDCNFEZMNLOQFB-IZZDOVSWSA-N

Isomeric SMILES

CN(C)C(=S)N/N=C/C1=NC=CN=C1

Canonical SMILES

CN(C)C(=S)NN=CC1=NC=CN=C1

Origin of Product

United States

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